molecular formula C16H15F2N3O3 B158610 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid CAS No. 133368-73-7

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid

Cat. No. B158610
M. Wt: 335.3 g/mol
InChI Key: IDGRIDPWFKLMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid (FP-DMBZ) is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. The compound is a benzodiazepine derivative that has been modified with a fluorine atom and a propyl group, which enhances its binding affinity for the gamma-aminobutyric acid (GABA) receptor. In

Mechanism Of Action

The mechanism of action of 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid involves its binding to the GABA receptor, which is a ligand-gated ion channel that regulates the flow of chloride ions into neurons. By binding to the receptor, 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid enhances the inhibitory effects of GABA, leading to the suppression of neuronal activity. This mechanism is similar to that of other benzodiazepine drugs, but 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has been shown to have a higher binding affinity and selectivity for the GABA receptor.

Biochemical And Physiological Effects

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are mediated by the compound's binding to the GABA receptor, which leads to the suppression of neuronal activity in various regions of the brain. 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has also been shown to have fewer side effects compared to other benzodiazepine drugs, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid for lab experiments is its high binding affinity and selectivity for the GABA receptor. This makes it a useful tool for studying the structure and function of the receptor, as well as its role in neurological disorders. 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one limitation of 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid is that it is not yet widely available, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid, including the development of new drugs based on its structure and the exploration of its potential therapeutic applications. 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has been shown to have promising effects in preclinical studies of anxiety, depression, and epilepsy, and further research is needed to determine its safety and efficacy in humans. Additionally, 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid can be used to study the GABA receptor in more detail, which may lead to the development of new drugs for the treatment of neurological disorders. Overall, 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid involves several steps, starting with the reaction of 2-amino-5-fluorobenzophenone with ethyl 2-bromoacetate to form the intermediate compound. The intermediate is then reacted with sodium hydride and 3-fluoropropyl bromide to form the final product, 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid. The synthesis method has been optimized to achieve high yields and purity, making 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid a viable option for research purposes.

Scientific Research Applications

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid has been widely used in scientific research due to its potential applications in neuroscience and pharmacology. The compound has been shown to selectively bind to the GABA receptor, which is a key target for many drugs used to treat anxiety and other neurological disorders. 3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid can be used to study the structure and function of the GABA receptor, as well as its role in the development and treatment of neurological disorders.

properties

CAS RN

133368-73-7

Product Name

3'-Fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid

Molecular Formula

C16H15F2N3O3

Molecular Weight

335.3 g/mol

IUPAC Name

3-fluoropropyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

InChI

InChI=1S/C16H15F2N3O3/c1-20-8-13-14(16(23)24-6-2-5-17)19-9-21(13)12-4-3-10(18)7-11(12)15(20)22/h3-4,7,9H,2,5-6,8H2,1H3

InChI Key

IDGRIDPWFKLMGA-UHFFFAOYSA-N

SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCCF

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCCF

Other CAS RN

133368-73-7

synonyms

3'-fluoropropyl-8-fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazol(1,5-a)(1,4)benzodiazepine-3-carboxylic acid
3-FP-Ro-15-3890
N-(3'-fluoropropyl)-Ro 15-3890

Origin of Product

United States

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